molecular formula C8H11NO2 B3345252 2-(Pyridin-4-YL)propane-1,3-diol CAS No. 102877-55-4

2-(Pyridin-4-YL)propane-1,3-diol

Cat. No.: B3345252
CAS No.: 102877-55-4
M. Wt: 153.18 g/mol
InChI Key: SDTJRMWVGWPOJY-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Scaffolds in Organic and Inorganic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. ijpsonline.comglobalresearchonline.net Its significance stems from a combination of its aromaticity, which imparts stability, and the presence of the nitrogen atom, which introduces a site of basicity and a lone pair of electrons available for coordination. ijpsonline.com

In organic chemistry, the pyridine scaffold is a versatile building block for the synthesis of more complex molecules. The nitrogen atom influences the reactivity of the ring, making it susceptible to both electrophilic and nucleophilic substitution, allowing for a wide range of chemical transformations. ijpsonline.com

In the realm of inorganic chemistry, pyridine and its derivatives are widely employed as ligands in coordination chemistry. The nitrogen atom's lone pair readily coordinates to metal ions, forming stable complexes with a diverse range of structures and reactivities. These coordination compounds have found applications in catalysis, materials science, and as models for biological systems.

Role of Polyol Architectures in Chemical Synthesis and Functional Materials

Polyols are organic compounds containing multiple hydroxyl (-OH) groups. The presence of these hydroxyl groups makes polyols highly versatile building blocks in chemical synthesis. They can participate in a variety of chemical reactions, most notably in the formation of esters and ethers. This reactivity is fundamental to the production of a wide range of polymers, with polyesters and polyurethanes being prominent examples. wikipedia.org

The ability of polyols to form extensive hydrogen-bonding networks significantly influences their physical properties, such as boiling point, viscosity, and solubility. This hydrogen-bonding capability is also crucial in the design of functional materials, where it can be exploited to control the self-assembly of molecules and the formation of well-defined supramolecular architectures.

Specific Positioning of 2-(Pyridin-4-YL)propane-1,3-diol in Contemporary Chemical Research

This compound, with its unique combination of a pyridine ring and a propanediol (B1597323) backbone, represents a specific and intriguing molecular design. The pyridine moiety, with its nitrogen atom at the 4-position, offers a specific site for coordination and potential for the formation of hydrogen bonds. The propane-1,3-diol portion of the molecule provides two hydroxyl groups, which can also participate in hydrogen bonding and serve as points for further chemical modification or polymerization.

While extensive research specifically dedicated to this compound is limited, its structural features suggest its potential as a valuable building block in several areas of chemical research. It could serve as a monomer in the synthesis of novel polymers with incorporated pyridine units, potentially leading to materials with interesting thermal, mechanical, or coordination properties. Furthermore, its ability to act as a ligand for metal ions opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and functionalities. tcichemicals.comrsc.orgfishersci.comchemspider.com The compound's structure also makes it a candidate for studies in crystal engineering, where the interplay of hydrogen bonding and π-π stacking interactions involving the pyridine ring could lead to the formation of interesting solid-state structures.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 102877-55-4 sigmaaldrich.com
Molecular Formula C8H11NO2 sigmaaldrich.com
Molecular Weight 153.18 g/mol sigmaaldrich.com
Predicted Boiling Point 343.5 ± 27.0 °C
Predicted Density 1.199 ± 0.06 g/cm³
Predicted pKa 13.99 ± 0.10

Properties

IUPAC Name

2-pyridin-4-ylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-4,8,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTJRMWVGWPOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447132
Record name 2-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-55-4
Record name 2-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Synthetic Transformations of 2 Pyridin 4 Yl Propane 1,3 Diol

Retrosynthetic Analysis of the 2-(Pyridin-4-YL)propane-1,3-diol Framework

Retrosynthetic analysis provides a logical approach to designing a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the two primary alcohol functionalities and the bond connecting the pyridine (B92270) ring to the propane (B168953) backbone.

A primary retrosynthetic disconnection targets the two C-OH bonds of the diol. This leads back to a dicarboxylic acid ester, specifically a malonate derivative. This transformation is based on the well-established reduction of esters to alcohols. The precursor is identified as diethyl 2-(pyridin-4-yl)malonate.

A subsequent disconnection breaks the C-C bond between the pyridine ring and the malonate moiety. This step points to a nucleophilic substitution reaction. This suggests that the synthesis could be achieved by reacting a pyridine electrophile with a malonate nucleophile. A common approach involves the reaction of a 4-halopyridine (such as 4-chloropyridine (B1293800) or 4-bromopyridine) with the enolate of diethyl malonate. This retrosynthetic pathway establishes a clear and feasible route from simple precursors.

Established Synthetic Pathways to this compound and its Analogues

The synthesis of this compound and its analogues primarily relies on a two-step sequence involving alkylation followed by reduction, as suggested by the retrosynthetic analysis.

Reduction Reactions of Precursor Pyridine Derivatives

The final step in the most common synthesis of this compound is the reduction of the diester, diethyl 2-(pyridin-4-yl)malonate. This transformation requires a powerful reducing agent capable of converting esters to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this purpose, typically in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the diol.

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be employed, often in combination with a Lewis acid or in a mixed solvent system to enhance its reactivity towards esters. For instance, the use of NaBH₄ with calcium acetate (B1210297) has been reported for the reduction of similar amino-propanedioic acid diethyl esters. google.com

Table 1: Comparison of Reducing Agents for Diethyl Ester to Diol Conversion

Reducing Agent Solvent Typical Conditions Notes
Lithium aluminum hydride (LiAlH₄) THF, Diethyl ether 0 °C to reflux Highly reactive, requires anhydrous conditions.
Sodium borohydride (NaBH₄) / CaCl₂ Ethanol / THF Room temperature Milder, more selective, improved safety profile.
Sodium borohydride (NaBH₄) / LiCl Ethanol / THF Reflux Enhanced reactivity for ester reduction.

Alkylation Reactions in Pyridine-Diol Synthesis

The core C-C bond formation between the pyridine ring and the three-carbon chain is typically achieved through an alkylation reaction. The most direct method involves the nucleophilic substitution of a 4-halopyridine with the enolate of diethyl malonate. The malonic ester is deprotonated with a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form a stabilized carbanion. This nucleophile then displaces the halide from the 4-position of the pyridine ring.

The choice of base and solvent is critical for the success of this reaction, as it influences the rate and yield. Strong bases like NaH in an aprotic solvent like DMF or THF are effective in generating the malonate enolate. The reactivity of the 4-halopyridine follows the order I > Br > Cl.

Recent advancements in C-H functionalization offer alternative strategies. The Minisci reaction, for instance, allows for the direct alkylation of pyridines using radical precursors. nih.govchemistryviews.org While this method is powerful, controlling the regioselectivity for the 4-position can be a challenge without the use of blocking groups. nih.govchemistryviews.org

Table 2: Alkylation Conditions for the Synthesis of Diethyl 2-(pyridin-4-yl)malonate

Pyridine Substrate Reagent Base Solvent Typical Yield
4-Chloropyridine Diethyl malonate Sodium hydride (NaH) DMF Good to Excellent
4-Bromopyridine Diethyl malonate Sodium ethoxide (NaOEt) Ethanol Good
Pyridine tert-Butyl peroxybenzoate, Cyclohexane (Minisci-type) - Moderate

Green Chemistry Approaches and Sustainable Synthetic Routes

Efforts to develop more sustainable synthetic methods have focused on reducing hazardous waste and improving atom economy. For the synthesis of propanediols, biocatalytic and chemocatalytic routes from renewable feedstocks like glycerol (B35011) are being explored. acs.orgqub.ac.uk While not yet specific to this compound, these principles can be applied.

In the context of the established synthesis, green improvements could include:

Catalytic Reduction: Replacing stoichiometric metal hydrides with catalytic hydrogenation would significantly reduce waste. This would require a suitable catalyst (e.g., Ruthenium or Rhodium-based) that can selectively reduce the ester groups without affecting the pyridine ring.

Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as ethanol, 2-methyl-THF, or even water, where feasible.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and potentially increase yields and purity, as seen in some malonate syntheses.

A recent study highlighted the use of pyridine itself as a solvent and catalyst in the regioselective acetalization of nucleosides, showcasing its potential in promoting sustainable reactions. acs.org

Advanced Synthetic Strategies and Methodological Innovations

Beyond the established routes, advanced synthetic methods are being developed to access more complex and stereochemically defined analogues of this compound.

Enantioselective Synthesis of Chiral this compound Analogues

While this compound itself is achiral, the introduction of substituents on the propane backbone can create one or two stereocenters. The enantioselective synthesis of such chiral diols is of great interest. Key strategies include:

Asymmetric Hydrogenation: A prochiral olefin precursor, such as a 2-(pyridin-4-yl)allylic alcohol derivative, could be subjected to asymmetric hydrogenation using a chiral catalyst (e.g., those based on Rhodium or Iridium with chiral phosphine (B1218219) ligands like BINAP). This would set the stereochemistry at the C2 position. Ir-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxalines. rsc.org

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a derivative of malic acid or a chiral epoxide, can provide a straightforward entry into enantiomerically pure products.

Enzymatic Resolution: A racemic mixture of a protected diol derivative could be resolved using lipases or other hydrolases that selectively react with one enantiomer, allowing for the separation of the two.

These advanced methods are crucial for synthesizing specific stereoisomers, which is often a requirement for biologically active compounds. The development of rhodium-catalyzed carbene C-H insertion also presents a powerful tool for creating chiral centers. nih.gov

Flow Chemistry Applications in Pyridine-Diol Production.

The adaptation of synthetic methodologies for pyridine-diols, such as this compound, to continuous flow chemistry represents a significant advancement over traditional batch processing. Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, offers numerous advantages including enhanced safety, improved reaction control, higher yields, and greater scalability. These benefits are particularly pertinent to the synthesis of functionalized pyridine compounds, where reactions can be exothermic or require precise control of parameters to minimize side-product formation.

A plausible synthetic route to this compound involves the hydroxymethylation of 4-picoline (4-methylpyridine) with formaldehyde. This type of reaction can be effectively translated to a continuous flow process. In a typical setup, streams of 4-picoline and formaldehyde, along with a suitable base catalyst, would be continuously fed into a heated microreactor or a packed-bed reactor. The small dimensions of these reactors ensure rapid heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways, which can be a concern in batch reactions with formaldehyde. The residence time of the reactants within the reactor can be accurately controlled by adjusting the flow rates, enabling fine-tuning of the reaction to maximize the yield of the desired diol and reduce the formation of over-alkylated or polymeric byproducts.

Furthermore, subsequent synthetic transformations, such as the potential reduction of the pyridine ring to a piperidine (B6355638) structure, can also be seamlessly integrated into a continuous flow system. The hydrogenation of pyridine derivatives is a well-established application of flow chemistry, often utilizing packed-bed reactors containing a heterogeneous catalyst (e.g., Pd/C, Pt/C, or Rh/C). acs.org The use of such reactors in a flow setup allows for safe handling of hydrogen gas, often generated in-situ, and high-pressure conditions, leading to efficient and selective reductions. acs.org The catalyst can be easily separated from the product stream, simplifying purification and allowing for catalyst recycling, which contributes to a more sustainable and cost-effective process.

The integration of these steps into a multi-step continuous flow system can streamline the entire production process, reducing manual handling and the need for isolation of intermediates. This approach not only enhances the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by minimizing waste and energy consumption. organic-chemistry.org

ParameterBatch Process (Hypothetical)Flow Process (Hypothetical)
Reaction Time Several hours to overnightMinutes to a few hours
Temperature Control Potential for hotspotsPrecise and uniform
Safety Handling of large volumes of reagents, potential for thermal runawaySmall reaction volumes, enhanced safety
Yield ModerateOften higher due to better control
Scalability Difficult and non-linearStraightforward by extending operation time
Work-up Cumbersome extraction and purificationIn-line purification and separation possible

Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 4 Yl Propane 1,3 Diol

Reactions at the Hydroxyl Functionalities of the Propanediol (B1597323) Moiety

The two primary hydroxyl groups of the propanediol moiety are susceptible to a variety of reactions typical of alcohols, including esterification, etherification, oxidation, and cyclization.

Esterification and Etherification Pathways

The hydroxyl groups of 2-(pyridin-4-yl)propane-1,3-diol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding mono- or di-esters. These reactions are typically catalyzed by acids or bases. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would be expected to yield the diacetate ester. The general mechanism for acid-catalyzed esterification involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Etherification of the diol can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups to form alkoxides, followed by reaction with an alkyl halide. Selective mono-etherification can be challenging but may be achieved by using a bulky alkylating agent or by employing protecting group strategies.

Reaction TypeReagentsExpected Product
EsterificationAcetic Anhydride, Pyridine2-(Pyridin-4-yl)propane-1,3-diyl diacetate
EtherificationSodium Hydride, Methyl Iodide1,3-Dimethoxy-2-(pyridin-4-yl)propane

Oxidation and Reduction Reactions

The primary hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would be expected to yield the corresponding dialdehyde, 2-(pyridin-4-yl)malonaldehyde. Stronger oxidizing agents, like potassium permanganate, would likely lead to the formation of 2-(pyridin-4-yl)malonic acid. The oxidation of diols can sometimes be selective for one hydroxyl group under carefully controlled conditions. For instance, manganese dioxide (MnO2) is a mild oxidant often used for the selective oxidation of allylic and benzylic alcohols, and it can also be used for the oxidation of 1,2-diols to the corresponding dialdehydes or diketones. blogspot.com

Reduction of the diol functionality is less common as the hydroxyl groups are already in a reduced state. However, the pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions.

Reaction TypeReagentExpected Product
Mild OxidationPyridinium Chlorochromate (PCC)2-(Pyridin-4-yl)malonaldehyde
Strong OxidationPotassium Permanganate (KMnO4)2-(Pyridin-4-yl)malonic acid

Intramolecular Cyclization Reactions

The 1,3-diol arrangement in this compound allows for the potential of intramolecular cyclization reactions to form six-membered heterocyclic rings. For example, under acidic conditions, dehydration could potentially lead to the formation of a cyclic ether, a substituted 1,3-dioxane. Alternatively, reaction with a suitable dielectrophile could lead to the formation of a cyclic acetal (B89532) or ketal. While specific examples for this compound are not prevalent in the literature, the general principles of diol chemistry suggest these pathways are feasible.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, making it a site for quaternization and coordination to metal centers.

Quaternization Reactions and Ionic Derivative Formation

The pyridine nitrogen in this compound can react with alkyl halides, such as methyl iodide, to form quaternary pyridinium salts. This reaction, known as the Menshutkin reaction, is a classic example of N-alkylation. The resulting pyridinium salt is an ionic compound with modified solubility and electronic properties compared to the parent molecule. The formation of these ionic derivatives can be a route to synthesizing novel pyridinium-based ionic liquids, which have applications as solvents and catalysts. The synthesis of N-alkyl pyridinium halides is typically achieved by reacting the pyridine derivative with an alkyl halide, often with heating. nih.gov

Alkylating AgentProduct Name
Methyl Iodide4-(1,3-dihydroxypropan-2-yl)-1-methylpyridin-1-ium iodide
Ethyl Bromide1-Ethyl-4-(1,3-dihydroxypropan-2-yl)pyridin-1-ium bromide

Coordination Chemistry and Ligand Binding Modes

The pyridine nitrogen atom and the two hydroxyl groups of this compound can act as coordination sites for metal ions, allowing the molecule to function as a ligand in coordination chemistry. As a potentially bidentate or tridentate ligand, it can form stable complexes with a variety of transition metals, such as copper(II) and zinc(II). Current time information in Bangalore, IN.nih.govglpbio.com

In a bidentate coordination mode, the ligand could chelate to a metal center through the pyridine nitrogen and one of the hydroxyl oxygen atoms, forming a stable five or six-membered ring. In a bridging mode, the two hydroxyl groups or the pyridine nitrogen and a hydroxyl group could coordinate to different metal centers, leading to the formation of coordination polymers. The specific binding mode would depend on the metal ion, the counter-ion, and the reaction conditions.

Metal IonPotential Coordination ModePotential Complex Structure
Copper(II)Bidentate (N, O-chelation)[Cu(this compound)2]X2
Zinc(II)Bridging[Zn(this compound)X2]n

Reactivity of the Pyridine Ring System

The chemical nature of this compound is dominated by the electronic properties of its pyridine ring. The presence of a nitrogen atom in the aromatic ring introduces a significant perturbation in the electron distribution compared to benzene (B151609), leading to distinct reactivity patterns.

The pyridine ring's response to aromatic substitution reactions is fundamentally different from that of benzene, being heavily influenced by the electronegative nitrogen atom.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is significantly deactivated towards electrophilic attack. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgwikipedia.org This deactivation is further intensified in acidic conditions, as the nitrogen atom is readily protonated, placing a formal positive charge on the ring which strongly repels incoming electrophiles.

Consequently, electrophilic substitution on pyridine requires more forceful conditions than on benzene and typically occurs at the C-3 position. libretexts.orgquora.com For this compound, the substituent is a dialcohol-substituted alkyl group, which is generally considered weakly electron-donating. However, this mild activating effect is largely insufficient to counteract the powerful deactivating influence of the pyridine nitrogen.

A common strategy to achieve substitution at the C-4 position involves the initial formation of a pyridine N-oxide. quimicaorganica.org This derivative is more reactive than pyridine itself, and the N-oxide group directs incoming electrophiles to the C-2 and C-4 positions. The N-oxide can subsequently be reduced to yield the 4-substituted pyridine.

Table 1: General Reactivity of Pyridine in Electrophilic Aromatic Substitution

Reaction Condition Reactivity of Pyridine Ring Preferred Position of Substitution Influence of 4-Alkyl Group
Neutral Heavily Deactivated C-3 Minor electronic effect
Acidic Severely Deactivated (Protonated) Very difficult to achieve Negligible

Nucleophilic Aromatic Substitution (SNAr):

In contrast to its resistance to electrophilic attack, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. echemi.comstackexchange.comquimicaorganica.org This enhanced reactivity is due to the ability of the electronegative nitrogen to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. echemi.comstackexchange.com Attack at the C-2 or C-4 position allows the negative charge to be delocalized onto the nitrogen atom, a stabilizing resonance contribution that is not possible with attack at the C-3 position. stackexchange.com

For a direct SNAr reaction to occur on this compound, a leaving group would need to be present on the ring. The existing 2-propane-1,3-diol group is an alkyl substituent and is not a viable leaving group under typical SNAr conditions. However, the inherent susceptibility of the 4-position to nucleophilic attack is a key feature of the molecule's potential reactivity. For instance, intramolecular nucleophilic additions to pyridinium salts derived from 4-alkylpyridines have been shown to proceed, leading to spirocyclic products. acs.org

Table 2: General Reactivity of Pyridine in Nucleophilic Aromatic Substitution

Position of Attack Stability of Intermediate Reactivity
C-2 / C-4 Stabilized by N atom Favorable

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific mechanistic studies on this compound are not extensively documented in the literature, the principles of mechanistic elucidation can be understood from studies on analogous compounds. Kinetic and spectroscopic analyses are indispensable tools for mapping reaction pathways, identifying intermediates, and understanding the factors that control reaction rates and selectivity.

Kinetic Studies:

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law. This mathematical expression provides profound insight into the reaction mechanism, such as the number of molecules involved in the rate-determining step. For example, kinetic analyses of substitution reactions on various pyridine derivatives have been used to confirm nucleophilic association pathways. researchgate.net A study on the acetalization of diols in pyridine revealed the crucial role of a "pyridinium preassociation complex" in controlling regioselectivity, a finding supported by kinetic data. acs.org

Table 3: Hypothetical Kinetic Data for a Reaction Involving this compound

Experiment [Substrate] (M) [Reagent] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴
3 0.1 0.2 4.0 x 10⁻⁴

This table is illustrative and does not represent actual experimental data. The data suggests the reaction is first-order with respect to the substrate and second-order with respect to the reagent.

Spectroscopic Studies:

Spectroscopy allows for the direct observation of molecules as they transform during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for tracking the formation of products and the disappearance of reactants over time. The chemical shifts in pyridine are characteristic, with the α- and γ-protons being shifted further downfield compared to benzene due to the lower electron density at these positions. wikipedia.org In-situ NMR monitoring can capture fleeting intermediates, providing direct evidence for proposed mechanisms. acs.org

Mass Spectrometry (MS): This technique is used to detect and identify reaction intermediates and products based on their mass-to-charge ratio. It is often coupled with gas chromatography (GC) for the separation and detection of pyridine compounds. wikipedia.org

Vibrational Spectroscopy (IR and Raman): These methods probe the vibrational modes of molecules, which are sensitive to changes in bonding. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly sensitive technique that can detect even single molecules adsorbed on metal surfaces. wikipedia.org Notably, the SERS effect was first observed in 1973 with pyridine adsorbed on silver, highlighting its long-standing importance in spectroscopic studies of this heterocycle. wikipedia.org

Recent advanced studies combine in-situ spectroscopy with theoretical calculations to support proposed mechanisms, such as those involving novel intermediates like distonic radical cations in the synthesis of substituted pyridines. scitechdaily.com These combined approaches provide a comprehensive picture of the reaction pathway.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

Detailed X-ray crystallography data for 2-(Pyridin-4-YL)propane-1,3-diol, which would provide definitive proof of its three-dimensional structure in the solid state, is not currently available in published scientific literature or crystallographic databases. Such a study would be invaluable for understanding the precise bond lengths, bond angles, and torsion angles of the molecule.

Without experimental crystallographic data, a definitive conformational analysis of this compound in the solid state cannot be conducted. A theoretical analysis would suggest that the molecule's conformation is determined by the orientation of the propane-1,3-diol substituent relative to the pyridine (B92270) ring and the rotational freedom around the C-C bonds of the propanediol (B1597323) backbone. The spatial arrangement of the hydroxyl groups would be a key feature, likely influenced by the formation of intramolecular and intermolecular hydrogen bonds.

The structure of this compound, featuring two hydroxyl groups (hydrogen bond donors and acceptors) and a pyridine nitrogen atom (a hydrogen bond acceptor), strongly suggests the formation of extensive hydrogen bonding networks in the solid state. These interactions would play a critical role in defining the crystal packing. However, without experimental data, the specific motifs and dimensionality of this network remain speculative.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic NMR data might exist in commercial or private databases, detailed studies employing high-resolution and multi-dimensional NMR techniques for this compound are not found in publicly accessible research. Such analyses would be crucial for the complete assignment of all proton (¹H) and carbon (¹³C) signals and for confirming the compound's connectivity in solution.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous signal assignment. A COSY spectrum would reveal proton-proton couplings within the propane (B168953) backbone and the pyridine ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would establish long-range correlations, for instance, between the protons of the propanediol chain and the carbons of the pyridine ring, confirming the substitution pattern. No such published data is currently available.

Solid-state NMR (ssNMR) is a powerful technique for characterizing solid forms of a compound, including identifying the presence of different polymorphs. Each polymorphic form would yield a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions. As no solid-state structural data is available, no corresponding ssNMR studies on potential polymorphs of this compound have been reported.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a critical tool for elucidating the structure of this compound by analyzing the mass-to-charge ratio of the molecule and its fragments upon ionization. While specific fragmentation data for this exact isomer is not extensively documented in the reviewed literature, the fragmentation pathways can be predicted based on the known behavior of its constituent parts: the pyridine ring and the propane-1,3-diol chain.

Predicted Fragmentation Pathways:

Under electron ionization (EI), the molecular ion ([M]+•) of this compound would be expected to undergo a series of fragmentation reactions. Key fragmentations would likely involve:

Loss of Hydroxymethyl Radical (•CH₂OH): A common fragmentation for diols, leading to a stable ion.

Loss of Water (H₂O): Dehydration is a typical pathway for alcohol-containing compounds.

Cleavage of the Propane Chain: Scission of the C-C bonds in the propane backbone would yield various smaller fragments.

Pyridine Ring Fragmentation: The pyridine ring itself can break apart, though it is a relatively stable aromatic system. The most prominent fragment is often the pyridinium (B92312) cation or related structures.

A plausible fragmentation pattern would involve the initial loss of a hydroxymethyl group, followed by rearrangements and further fragmentation of the remaining structure. The presence of the pyridine nitrogen can also direct fragmentation through charge stabilization.

Isotopic Analysis:

Isotopic analysis using high-resolution mass spectrometry allows for the determination of the elemental composition of the parent molecule and its fragments. The natural abundance of isotopes, particularly ¹³C and ¹⁵N, results in isotopic peaks (M+1, M+2, etc.) in the mass spectrum. The precise mass measurements of these peaks can confirm the molecular formula of this compound (C₈H₁₁NO₂).

Furthermore, isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), can be employed to definitively trace fragmentation pathways. For instance, labeling the nitrogen atom with ¹⁵N would shift the mass of all nitrogen-containing fragments by one mass unit, confirming their identity. nih.govchemrxiv.orgacs.org Similarly, deuterium (B1214612) labeling of the hydroxyl groups or the propane chain can elucidate rearrangement mechanisms.

A summary of predicted key fragments for this compound is presented below.

Predicted Fragment Proposed Structure Significance
[M-CH₂OH]⁺Ion resulting from the loss of a hydroxymethyl radical.Indicates the presence of a primary alcohol group.
[M-H₂O]⁺Ion formed after the elimination of a water molecule.Characteristic of alcohol-containing compounds.
Pyridinium-like ionsFragments containing the intact pyridine ring.Confirms the presence of the pyridine moiety.

This table is based on predicted fragmentation patterns and requires experimental verification for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

This compound possesses a chiral center at the C2 position of the propane chain, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, and specifically Circular Dichroism (CD), is a powerful technique for the stereochemical assignment of such chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, showing positive and negative bands (Cotton effects) that are mirror images of each other.

Stereochemical Assignment:

The absolute configuration (R or S) of the enantiomers of this compound can be determined by comparing its experimental CD spectrum with that of a reference compound with a known absolute configuration or with theoretically calculated spectra.

Theoretical calculations using methods like time-dependent density functional theory (TD-DFT) can predict the CD spectra for both the R and S enantiomers. nih.gov By matching the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated enantiomer can be unambiguously assigned.

The chromophore in this compound is the pyridine ring. The electronic transitions of the pyridine ring will be perturbed by the chiral environment of the stereocenter, giving rise to the CD signals. The sign and intensity of the Cotton effects are sensitive to the spatial arrangement of the atoms around the chiral center and the conformation of the molecule.

Factors that can influence the CD spectrum include the solvent and the formation of intermolecular or intramolecular hydrogen bonds involving the hydroxyl groups. Therefore, a thorough conformational analysis is often required for an accurate theoretical prediction of the CD spectrum.

Spectroscopic Feature Information Gained
Sign of Cotton EffectDifferentiates between the R and S enantiomers.
Wavelength of CD BandsCorresponds to the electronic transitions of the pyridine chromophore.
Intensity of CD BandsRelates to the magnitude of the differential absorption and is dependent on the molecular geometry.

This table outlines the general principles of using CD spectroscopy for stereochemical assignment and would need to be populated with experimental or theoretical data specific to this compound.

Computational and Theoretical Chemistry of 2 Pyridin 4 Yl Propane 1,3 Diol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Pyridin-4-YL)propane-1,3-diol, such as its three-dimensional shape and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the stable conformations of a molecule and the energy barriers between them. For this compound, DFT calculations can explore the potential energy surface by systematically rotating the single bonds, particularly the C-C bonds of the propane (B168953) backbone and the C-C bond connecting the propane chain to the pyridine (B92270) ring.

These studies would identify various conformers arising from the different spatial arrangements of the two hydroxyl (-OH) groups and the pyridine ring. The relative energies of these conformers determine their population at a given temperature. Key factors influencing conformational preference include steric hindrance between the bulky pyridine ring and the hydroxyl groups, as well as the potential for intramolecular hydrogen bonding. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide optimized geometries, including bond lengths, bond angles, and dihedral angles for the most stable conformers. nih.govnih.gov

Table 1: Predicted Geometric Parameters for a Stable Conformer of this compound using DFT

ParameterPredicted Value
C-C (propane backbone) bond length~1.54 Å
C-O (hydroxyl) bond length~1.43 Å
C-N (pyridine ring) bond length~1.34 Å
C-C-C (propane backbone) bond angle~112°
C-C-O (hydroxyl) bond angle~109.5°
Dihedral Angle (HO-C-C-OH)Varies with conformer

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Precise values would be obtained from specific DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be used to calculate vibrational frequencies (IR and Raman), and NMR chemical shifts. asianpubs.org

For this compound, ab initio calculations can predict the characteristic vibrational modes associated with the pyridine ring, the C-O stretching of the alcohol groups, and the O-H stretching frequencies. unito.it These theoretical spectra are crucial for interpreting experimental spectroscopic data and can help in the structural elucidation of the compound. For instance, the O-H stretching frequency is particularly sensitive to hydrogen bonding, and its calculated value can indicate the presence and strength of such interactions. asianpubs.orgnih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their dynamics and interactions with their environment, such as a solvent. For this compound, MD simulations can model its behavior in an aqueous solution. nih.govarxiv.orgarxiv.org

These simulations would track the trajectory of the diol molecule and the surrounding water molecules, revealing how the solute and solvent structure each other. Key aspects to be investigated include:

Solvation Shell: The arrangement of water molecules around the pyridine ring and the hydroxyl groups.

Hydrogen Bonding: The formation and lifetime of intermolecular hydrogen bonds between the diol's hydroxyl groups and the pyridine nitrogen with water molecules. acs.org The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the pyridine nitrogen acts as a hydrogen bond acceptor.

Conformational Dynamics: The transitions between different conformers in solution and the influence of the solvent on the conformational equilibrium.

MD simulations provide a dynamic picture of how this compound interacts with its environment, which is essential for understanding its solubility and transport properties. jussieu.fr

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can predict the chemical reactivity of this compound by identifying its most reactive sites. nih.govpurdue.edu This is often done by analyzing the molecule's electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Nucleophilic and Electrophilic Sites: The pyridine nitrogen, with its lone pair of electrons, is a primary nucleophilic site, susceptible to reactions with electrophiles. The hydrogen atoms of the hydroxyl groups are acidic and can be abstracted by a base, making the oxygen atoms nucleophilic. The aromatic pyridine ring can undergo electrophilic substitution, with the position of substitution influenced by the electron-donating or-withdrawing nature of the propanediol (B1597323) substituent. ncert.nic.in

Reaction Mechanisms: DFT calculations can be used to map out the entire energy profile of a potential reaction, including the structures of reactants, transition states, and products. acs.org This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. For example, the mechanism of esterification or oxidation of the hydroxyl groups could be computationally elucidated.

Analysis of Non-Covalent Interactions, including Hydrogen Bonding

Non-covalent interactions are crucial in determining the structure, stability, and function of molecules. jussieu.frmonash.edu For this compound, both intramolecular and intermolecular non-covalent interactions are significant.

The primary non-covalent interaction is hydrogen bonding. nih.gov Intramolecularly, a hydrogen bond could form between one of the hydroxyl groups and the nitrogen atom of the pyridine ring, leading to a more compact, cyclic conformation. The strength of this interaction would depend on the geometry of the conformer. Intermolecularly, this compound can form extensive hydrogen bond networks with neighboring molecules or with solvent molecules. researchgate.net

Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions. jussieu.frresearchgate.net These methods can distinguish between strong hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes. jussieu.fr Studies on related systems, such as pyridine interacting with water, have shown interaction energies for C-H---O hydrogen bonds to be in the range of -1.2 to -2.6 kcal/mol. rsc.org The stronger O-H---N or O-H---O hydrogen bonds would have significantly higher interaction energies.

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDescription
Intramolecular Hydrogen Bond Between a hydroxyl group (donor) and the pyridine nitrogen (acceptor).
Intermolecular Hydrogen Bond Between hydroxyl groups of different molecules or with a solvent.
π-π Stacking Interaction between the aromatic pyridine rings of adjacent molecules.
C-H---π Interaction Interaction between a C-H bond and the face of a pyridine ring.
van der Waals Forces General attractive and repulsive forces between atoms.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis of Pyridine (B92270) Ring-Modified Analogues

Modification of the pyridine ring is a key strategy for tuning the electronic and steric properties of the molecule. Various modern synthetic methods can be employed to introduce a wide range of substituents onto the heterocyclic core.

Detailed Research Findings:

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, the Suzuki-Miyaura cross-coupling can be used to introduce aryl or heteroaryl substituents. nih.gov This typically involves converting a halogenated precursor, such as 2-(2-chloro-pyridin-4-yl)propane-1,3-diol, by reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base. nih.gov Similarly, Sonogashira coupling of a halo-pyridine precursor with terminal alkynes can install alkynyl groups, which can be further elaborated. chim.it

Multi-component reactions offer an alternative and efficient route to construct highly substituted pyridine rings from the ground up. chim.itijpsonline.com For example, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids can yield substituted pyridin-4-ol derivatives. chim.it While this builds a new ring rather than modifying a pre-existing one, it provides access to analogues with substitution patterns that are difficult to achieve through direct functionalization. Other methods include metal-free cyclizations and copper-catalyzed reactions that can be adapted to produce a variety of substituted pyridines. ijpsonline.com

Analogue Type Synthetic Strategy Key Reagents/Catalysts Potential Substituents (R)
5-Aryl-2-(pyridin-4-yl)propane-1,3-diolSuzuki-Miyaura Cross-CouplingPd(OAc)₂, X-Phos, K₃PO₄Aryl, Heteroaryl
5-Alkynyl-2-(pyridin-4-yl)propane-1,3-diolSonogashira CouplingPd catalyst, Cu(I) cocatalystAlkynyl, Silyl-alkynyl
Substituted Pyridin-4-ol AnaloguesThree-Component ReactionLithiated alkoxyallene, NitrileAlkyl, Aryl, Fluoroalkyl

Synthesis of Propanediol (B1597323) Backbone-Modified Analogues

Modifications to the propane-1,3-diol backbone can significantly impact the molecule's conformational flexibility and its interactions with biological targets. These modifications include the introduction of substituents on the carbon chain or alterations to the hydroxyl groups.

Detailed Research Findings:

The synthesis of analogues with substituents on the propanediol backbone often starts with modified precursors. For example, the synthesis of 2,2-dimethyl-1-(pyridin-4-yl)propane-1,3-diol would likely involve the reaction of pyridine-4-carboxaldehyde with 2,2-dimethylmalonate, followed by reduction of the resulting ester. sigmaaldrich.com

Analogues bearing a nitro group, such as 2-nitro-1-(pyridin-4-yl)propane-1,3-diol , can be prepared via a Henry (nitroaldol) reaction. manchesterorganics.com This involves the condensation of pyridine-4-carboxaldehyde with a nitroalkane like nitroethanol in the presence of a base. The resulting nitro alcohol can be further modified. Another related compound found commercially is 2-nitro-2-phenyl-propane-1,3-diol . sigmaaldrich.com

The hydroxyl groups themselves are common sites for modification. They can be readily converted into esters or ethers through standard acylation or etherification protocols, allowing for the attachment of a wide variety of functional groups. google.com For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or DMAP yields the corresponding diester.

Analogue Name Synthetic Strategy Key Precursors
2,2-Dimethyl-1-(pyridin-4-yl)propane-1,3-diol sigmaaldrich.comMalonic ester synthesis routePyridine-4-carboxaldehyde, Dimethylmalonate
2-Nitro-1-(pyridin-4-yl)propane-1,3-diol manchesterorganics.comHenry (nitroaldol) reactionPyridine-4-carboxaldehyde, Nitroethanol
Diester AnalogueEsterification2-(Pyridin-4-yl)propane-1,3-diol, Acid chloride/Anhydride
Diether AnalogueWilliamson Ether SynthesisThis compound, Alkyl halide, Base

Preparation of Macrocyclic, Polymeric, and Supramolecular Derivatives

The bifunctional nature of this compound, possessing two hydroxyl groups and a pyridine nitrogen, makes it an excellent building block for the construction of complex, high-molecular-weight architectures.

Detailed Research Findings:

Macrocyclic Derivatives: This compound is a suitable precursor for pyridinophanes, a class of macrocycles incorporating a pyridine ring into their structure. nih.gov The synthesis of a 12-membered tetra-aza macrocycle, for instance, could be achieved by reacting a di-tosylated or di-halogenated derivative of this compound with a suitable tetra-aza linear precursor under high-dilution conditions to favor intramolecular cyclization. The pyridine ring within these structures can be further functionalized, although introducing electron-withdrawing groups can be challenging. nih.gov

Polymeric Derivatives: The diol functionality allows this compound to act as a monomer in step-growth polymerization. It can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would feature the pyridinylpropane unit as a repeating segment in the polymer backbone, potentially imparting unique thermal, mechanical, or metal-coordinating properties to the material.

Supramolecular Derivatives: The hydrogen-bonding capabilities of the diol (donor) and the pyridine nitrogen (acceptor) are key to forming non-covalent supramolecular assemblies. researchgate.net In the solid state, these molecules can form extensive hydrogen-bond networks, creating infinite chains or more complex three-dimensional structures. The specific pattern of these interactions can be influenced by co-crystallizing the molecule with other compounds that have complementary hydrogen-bonding sites, leading to the formation of co-crystals with distinct architectures and properties. researchgate.net

Derivative Type Construction Strategy Key Functional Groups Involved Resulting Structure
MacrocycleIntramolecular CyclizationDihalide/Ditosylate + DiaminePyridinophane
PolymerStep-Growth PolymerizationDiol + Diacid/DiisocyanatePolyester/Polyurethane
Supramolecular AssemblyHydrogen BondingDiol (H-donor), Pyridine-N (H-acceptor)Crystalline Networks, Co-crystals

Stereoselective Synthesis of Enantiomeric and Diastereomeric Analogues

Controlling the stereochemistry of the two chiral centers potentially present in analogues of this compound is crucial for developing stereochemically pure compounds. Several strategies can be employed to achieve enantioselective and diastereoselective synthesis.

Detailed Research Findings:

Enantioselective Synthesis: One powerful approach is the asymmetric dihydroxylation of a suitable alkene precursor, such as 4-allylpyridine. Using the Sharpless asymmetric dihydroxylation protocol with AD-mix-α or AD-mix-β allows for the predictable synthesis of either enantiomer of the resulting diol in high enantiomeric excess. acs.org An alternative enantioselective method involves the asymmetric reduction of a prochiral ketone, such as 1,3-dihydroxy-2-(pyridin-4-yl)propan-2-one, using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. Catalytic dearomatization of the pyridine ring using a chiral catalyst followed by functional group manipulation can also yield enantiomerically enriched intermediates. auburn.edu

Diastereoselective Synthesis: When synthesizing analogues with additional stereocenters, controlling the relative stereochemistry is key. Substrate-directed reactions are a common strategy. For example, a chelation-controlled addition of a nucleophile to a carbonyl group adjacent to a chiral center can favor the formation of one diastereomer over another. beilstein-journals.org Similarly, directing groups on the molecule can steer reagents like epoxidizing agents to one face of a double bond, thereby controlling the stereochemical outcome of the reaction. This approach has been successfully used in the synthesis of complex polyhydroxylated alkaloids and can be adapted for analogues of this compound. beilstein-journals.org

Stereochemical Goal Synthetic Strategy Key Reaction/Catalyst Example Precursor
EnantioselectiveSharpless Asymmetric DihydroxylationAD-mix-α / AD-mix-β4-Allylpyridine
EnantioselectiveAsymmetric Ketone ReductionChiral Ruthenium or Rhodium catalysts1,3-Dihydroxy-2-(pyridin-4-yl)propan-2-one
DiastereoselectiveChelation-Controlled AdditionGrignard Reagent + CeCl₃α-Hydroxy ketone analogue
DiastereoselectiveSubstrate-Directed Epoxidationm-CPBA, Vanadyl acetoacetonateAllylic alcohol analogue

Applications in Advanced Materials Science and Catalysis

Utilization as Building Blocks or Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers rely on the selection of appropriate organic linkers to connect metal ions or clusters into extended networks. The bifunctional nature of 2-(Pyridin-4-YL)propane-1,3-diol, possessing both a nitrogen-donating pyridyl group and oxygen-donating hydroxyl groups, makes it an attractive candidate for constructing such materials. The pyridyl nitrogen can coordinate to a metal center, while the diol functionality can either coordinate to another metal center or engage in hydrogen bonding interactions to stabilize the resulting framework.

The flexibility of the propane (B168953) backbone in this compound allows it to adopt various conformations, leading to a diversity of network topologies. This adaptability is crucial in the rational design of MOFs with specific pore sizes and shapes for applications in gas storage, separation, and catalysis. Research in this area focuses on exploring how the interplay between the coordinating pyridyl group, the hydrogen-bonding diol arms, and the choice of metal ion influences the final structure and properties of the resulting coordination polymer or MOF.

Role in the Design and Synthesis of Single-Molecule Magnets (SMMs)

Single-molecule magnets (SMMs) are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnetic materials. The development of SMMs is a significant goal in molecular magnetism, with potential applications in high-density data storage and quantum computing. The key to creating effective SMMs lies in designing ligands that can impose a specific coordination geometry and electronic environment on a metal ion, typically a lanthanide or transition metal, to generate a large magnetic anisotropy and a high spin ground state.

While the direct application of this compound in SMMs is an area of ongoing investigation, its structural motifs are highly relevant. The pyridyl group can provide a strong and well-defined coordination site for the metal ion, while the flexible diol arms could be functionalized to fine-tune the electronic properties of the ligand and the magnetic anisotropy of the resulting complex. The ability of the diol to form intramolecular hydrogen bonds can also play a role in rigidifying the structure, which is a critical factor in minimizing spin-phonon relaxation pathways that can destroy the SMM behavior.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The utility of this compound extends into the realm of catalysis, where it can serve as a ligand for metal complexes that catalyze a variety of chemical transformations. The electronic properties of the pyridyl ring and the steric bulk of the propane-1,3-diol moiety can be systematically modified to tune the reactivity and selectivity of the catalyst.

Ligand Design for Specific Catalytic Transformations

In homogeneous catalysis, metal complexes bearing this compound as a ligand can be designed for specific reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The pyridyl nitrogen acts as a strong sigma-donor, influencing the electron density at the metal center and, consequently, its catalytic activity. The diol functionality can be used to anchor the catalyst to a solid support, facilitating catalyst recovery and reuse in a heterogeneous setup. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Asymmetric Catalysis Employing Chiral Derivatives

A particularly exciting application lies in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. By starting with or creating a chiral version of this compound, it is possible to synthesize chiral metal complexes. These catalysts can then be used to induce enantioselectivity in a wide range of chemical reactions, which is of paramount importance in the pharmaceutical and fine chemical industries. The stereogenic centers on the propanediol (B1597323) backbone can create a chiral pocket around the metal center, effectively discriminating between the two enantiomeric transition states of the reaction.

Integration into Functional Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound to participate in both coordination bonds and hydrogen bonding makes it an ideal building block for the construction of functional supramolecular assemblies.

These assemblies can range from discrete molecular capsules and cages to extended one-, two-, or three-dimensional networks. The pyridyl group can direct the assembly through metal-ligand coordination, while the diol groups can form robust hydrogen-bonding networks that stabilize the final structure and can also be used to template the formation of specific architectures. The resulting supramolecular structures can exhibit a range of interesting functions, including molecular recognition, sensing, and the encapsulation of guest molecules. The modular nature of this building block allows for the rational design of complex systems with tailored properties and functions.

Exploration of Biological and Pharmacological Activity at the Molecular Level

Structure-Activity Relationship (SAR) Studies for Target Interaction

Structure-Activity Relationship (SAR) studies are crucial for deciphering how the chemical structure of a molecule correlates with its biological activity. For 2-(Pyridin-4-YL)propane-1,3-diol, the key structural components that dictate its interactions are the pyridine (B92270) ring, the propane-1,3-diol backbone, and the specific linkage at the 4-position of the pyridine ring.

The propane-1,3-diol moiety provides two hydroxyl (-OH) groups, which are pivotal for forming hydrogen bonds with amino acid residues in a protein's binding pocket. evitachem.com These groups can act as both hydrogen bond donors and acceptors, contributing significantly to the binding affinity and specificity of the molecule. evitachem.com

Analogues of this compound demonstrate how minor structural modifications can lead to substantial changes in biological activity. For instance, the introduction of an amino group, as seen in compounds like Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol), can enhance membrane permeability and introduce new interactions, leading to potent receptor modulation. Conversely, modifications on the pyridine ring, such as the addition of substituents or its replacement with other heterocyclic systems, can fine-tune the compound's pharmacological profile. mdpi.com

Structural Feature Potential Role in Target Interaction Example of Modification/Analogue Potential Impact of Modification
Pyridin-4-yl Ring Pi-pi stacking, hydrogen bond acceptor (N atom)Isomeric variation (e.g., 2-pyridin-2-yl)Alters geometry and binding orientation
Propane-1,3-diol Hydrogen bond donor/acceptor (-OH groups)Esterification/etherification of -OH groups evitachem.comModulates solubility and H-bonding capacity
Linkage Position Orients the pyridine ring relative to the diolN/A (Defines the core compound)Critical for fitting into the target binding site
Backbone Provides a flexible scaffoldIntroduction of functional groups (e.g., amino group) Introduces new interaction points, alters polarity

This table illustrates the potential structure-activity relationships for this compound based on its core components and known principles from related molecules.

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding energy or docking score. plos.org For this compound, docking studies can elucidate how it might interact with various enzymes or receptors.

In a hypothetical docking simulation against a target like acetylcholinesterase (AChE), an enzyme inhibited by some pyridine derivatives, the following interactions could be predicted nih.gov:

Hydrogen Bonding: The two hydroxyl groups of the propane-1,3-diol moiety are prime candidates for forming hydrogen bonds with polar amino acid residues in the enzyme's active site, such as serine, tyrosine, or histidine.

Aromatic Interactions: The pyridine ring could engage in π-π stacking or cation-π interactions with aromatic residues like tryptophan or phenylalanine.

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket.

Recent advancements in computational chemistry combine molecular dynamics with quantum mechanics to increase the accuracy of binding predictions, overcoming challenges related to protein flexibility and solvent effects. nih.gov

Potential Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Type of Interaction
Acetylcholinesterase (AChE)-6.5 to -8.0SER203, TRP86, TYR337H-Bond, π-π Stacking
α-Amylase-7.0 to -7.5ASP197, GLU233, HIS305H-Bond, Hydrophobic
Dopamine (B1211576) D4 Receptor-7.5 to -9.0SER196, PHE344, CYS101H-Bond, Aromatic, Disulfide

This table presents hypothetical molecular docking results for this compound with plausible biological targets, based on studies of similar compounds. nih.govplos.orgnih.gov The values are illustrative and would require specific computational studies to be confirmed.

Investigation of Enzyme Inhibition Mechanisms

Based on its structural features, this compound and its analogues are candidates for enzyme inhibition. Pyridine-containing molecules have been successfully developed as inhibitors for various enzymes, including kinases, cholinesterases, and metabolic enzymes. nih.govontosight.ai For instance, certain thiazole-bearing sulfonamide derivatives with a pyridine moiety have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar range. nih.gov Similarly, thiazolo[3,2-a]pyridine derivatives have been investigated as potential inhibitors of α-amylase. plos.org

The mechanism of inhibition can be elucidated through enzyme kinetic studies. These experiments determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor by measuring enzyme activity at various substrate and inhibitor concentrations. This information, combined with molecular docking data, can provide a detailed picture of how the compound interferes with the enzyme's catalytic cycle.

Modulation of Receptor Binding and Signaling Pathways

Beyond enzymes, this compound may interact with various cell surface or nuclear receptors. The pyridine scaffold is present in many receptor ligands. mdpi.com For example, novel piperidinylpyrroles have been designed as selective ligands for the dopamine D4 receptor, and piperidinyl-dihydroindol-ones have been identified as ligands for the nociceptin (B549756) (NOP) receptor. nih.govnih.gov

Investigating receptor modulation involves several key experimental steps:

Binding Assays: Radioligand binding assays are used to determine the affinity (Ki) of the compound for a specific receptor. These assays measure the displacement of a known radioactive ligand by the test compound. nih.gov

Functional Assays: Once binding is confirmed, functional assays are performed to determine whether the compound acts as an agonist (activator) or an antagonist (blocker). Common assays include measuring second messenger levels (e.g., cAMP inhibition) or quantifying G-protein activation (e.g., [³⁵S]GTPγS binding assays). nih.gov

These studies reveal not only if the compound binds to a receptor but also how it affects the downstream signaling pathways controlled by that receptor.

Design Principles for Bioactive Analogues

The design of bioactive analogues of this compound is guided by SAR, molecular modeling, and known medicinal chemistry strategies. The goal is to create new molecules with improved potency, selectivity, or pharmacokinetic properties.

Key design principles include:

Pyridine Ring Modification: Introducing substituents (e.g., halogens, methoxy (B1213986) groups, alkyl groups) onto the pyridine ring can alter its electronic properties and steric profile, potentially enhancing binding affinity or selectivity. nih.govmdpi.com

Bioisosteric Replacement: The pyridine ring can be replaced with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazole, thiazole) to explore new interactions and patentable chemical space. mdpi.com

Side Chain Alteration: The propane-1,3-diol side chain can be modified. This includes esterification or etherification of the hydroxyl groups to change solubility and cell permeability, or altering the length of the carbon chain to optimize the distance between the recognition elements. evitachem.com

Scaffold Hopping: The entire this compound scaffold could be replaced with a structurally different molecule that maintains the key pharmacophoric features (i.e., the spatial arrangement of hydrogen bond donors/acceptors and aromatic groups).

The synthesis of libraries of such analogues allows for systematic exploration of the chemical space around the parent compound to identify derivatives with superior pharmacological profiles. mdpi.comnih.gov

ADMET Prediction via Computational and Theoretical Methods

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic profile of a drug candidate. In silico computational models are now widely used in early drug discovery to predict these properties, helping to identify candidates with a higher probability of success and flag potential liabilities. nih.govmdpi.com

For this compound, a theoretical ADMET profile can be generated using various online tools and quantitative structure-activity relationship (QSAR) models. plos.orgmdpi.com

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). Compliance with empirical rules like Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5) is also assessed. mdpi.com

Distribution: Prediction of the volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. CYP inhibition is a major cause of drug-drug interactions. nih.govmdpi.com

Excretion: Prediction of total clearance and half-life.

Toxicity: Prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test).

ADMET Parameter Predicted Property Significance
Absorption
Lipinski's Rule of FiveCompliantGood potential for oral bioavailability
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut
P-glycoprotein (P-gp) SubstrateNoNot likely to be removed from cells by P-gp efflux pump mdpi.com
Distribution
Blood-Brain Barrier (BBB) PermeationLow/ModerateMay or may not cross into the central nervous system
Plasma Protein Binding (PPB)LowHigh fraction of the drug would be free and pharmacologically active
Metabolism
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions if it inhibits this key enzyme nih.gov
CYP3A4 InhibitorYes/NoPotential for drug-drug interactions if it inhibits this key enzyme nih.gov
Toxicity
AMES MutagenicityNon-mutagenicLow likelihood of causing genetic mutations
hERG InhibitionLow riskLow likelihood of causing drug-induced cardiac arrhythmias

This table provides a representative in silico ADMET profile for this compound. The predictions are qualitative and based on typical results for similar small molecules, requiring experimental validation. nih.govplos.orgmdpi.com

Emerging Research Avenues and Future Perspectives for 2 Pyridin 4 Yl Propane 1,3 Diol

Development of Novel Biosensors and Chemosensors

The development of highly selective and sensitive chemical sensors is a burgeoning field, and pyridine (B92270) derivatives have been widely investigated as key components in sensor design. nih.govmdpi.com The pyridine moiety, with its nitrogen atom's lone pair of electrons, can effectively act as a binding site for various analytes, including metal ions and organic molecules. nih.govmdpi.com This interaction can lead to a measurable change in the photophysical or electrochemical properties of the molecule, forming the basis of a sensing mechanism. mdpi.commdpi.com

For 2-(pyridin-4-YL)propane-1,3-diol, the pyridine ring can serve as the core of a chemosensor, while the two hydroxyl groups of the propane-1,3-diol chain offer additional sites for analyte interaction through hydrogen bonding. This dual functionality could lead to the development of sensors with enhanced selectivity and sensitivity. For instance, pyridine-based fluorescent sensors have demonstrated the ability to detect toxic heavy metal ions and formaldehyde. mdpi.comresearchgate.net It is conceivable that this compound could be similarly employed, with the diol group potentially modulating the sensor's affinity for specific analytes.

Future research in this area will likely focus on synthesizing derivatives of this compound to fine-tune its sensing properties. By modifying the pyridine ring or the diol functional groups, it may be possible to create a new generation of tailored biosensors and chemosensors for applications in environmental monitoring, medical diagnostics, and industrial process control.

Table 1: Potential Analytes for Pyridine-Based Sensors

Analyte CategorySpecific ExamplesPotential Sensing Mechanism
Metal IonsCr²⁺, Hg²⁺, Ni²⁺, Co²⁺, Be²⁺Coordination with pyridine nitrogen, leading to changes in fluorescence or electrochemical potential. mdpi.comarkat-usa.org
Organic MoleculesFormaldehyde, Benzene (B151609)Interaction with the pyridine ring and/or hydroxyl groups, causing a shift in emission spectra. mdpi.comresearchgate.net
Protons (pH)H⁺Protonation of the pyridine nitrogen, altering the electronic properties of the molecule. rsc.org

Sustainable Chemistry Initiatives for Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the use of renewable feedstocks, energy efficiency, and the reduction of waste. nih.govacs.orgnih.gov The synthesis and application of this compound can be approached through this sustainable lens.

Current synthetic routes to pyridine derivatives often involve multi-component, one-pot reactions, microwave-assisted synthesis, and the use of environmentally benign solvents like ethanol, which offer advantages in terms of higher yields, shorter reaction times, and reduced environmental impact. nih.govacs.orgacs.org For the diol component, biocatalytic methods are gaining traction for the synthesis of 1,3-propanediol (B51772) and other diols from renewable resources like glucose and amino acids. nih.govnih.gov The integration of these green synthetic strategies could lead to a more sustainable production pathway for this compound. For instance, biocatalysis could be employed to produce the diol precursor, which is then reacted with a pyridine derivative under green conditions. acs.orgrsc.orgrsc.org

In terms of applications, the structure of this compound makes it a candidate as a renewable building block for polymers. Pyridine dicarboxylic acids, which are structurally related, are being explored as bio-based monomers for polyesters. wur.nl Similarly, the diol functionality of this compound could be utilized in polymerization reactions to create novel materials, such as polyurethanes with unique properties. rsc.org

Table 2: Green Chemistry Approaches for Pyridine and Diol Synthesis

ApproachDescriptionPotential Benefit
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions. nih.govacs.orgReduced reaction times and energy consumption.
Multicomponent ReactionsCombining three or more reactants in a single step to form a complex product. researchgate.netIncreased efficiency and reduced waste.
BiocatalysisUse of enzymes or whole microorganisms to catalyze chemical transformations. nih.govnih.govrsc.orgUse of renewable feedstocks and mild reaction conditions.
Green SolventsEmploying environmentally friendly solvents such as water or ethanol. nih.govacs.orgReduced toxicity and environmental pollution.

Exploration of Photo- and Electro-active Properties

The incorporation of a pyridine ring into a molecular structure often imparts interesting photo- and electro-active properties. Pyridine-based polymers, for example, have been shown to exhibit photoluminescence, with the emission characteristics being highly dependent on the polymer's morphology and environment. aps.org The electronic properties of pyridine derivatives can also be tuned by introducing different functional groups to the pyridine ring, which in turn affects their electrochemical behavior. rsc.orgnih.gov

For this compound, the pyridine moiety is expected to be the primary center of photo- and electro-activity. The compound could potentially exhibit fluorescence, with the diol substituent influencing the emission wavelength and quantum yield. The electrochemical properties are also of interest, as the pyridine nitrogen can be reversibly protonated and the ring system can undergo reduction. rsc.orgacs.org Studies on pyridine-terminated self-assembled monolayers have shown that the electrochemical behavior is dependent on the structure of the molecule. rsc.org

Future research could explore the use of this compound in the development of organic light-emitting diodes (OLEDs), where pyridine derivatives have shown promise. Furthermore, its electrochemical properties could be harnessed in applications such as electrocatalysis, where pyridine-containing complexes have been used to catalyze a variety of reactions. nih.govresearchgate.net The ability to tune these properties through chemical modification makes this an exciting area for future investigation.

Interdisciplinary Research Collaborations

The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. The synthesis of this compound and its derivatives falls within the realm of synthetic organic chemistry. However, the characterization and application of its properties require expertise from a range of other fields.

For instance, the development of biosensors based on this compound would necessitate a partnership between synthetic chemists, analytical chemists, and biologists to design, synthesize, and test the sensors against relevant biological targets. Similarly, the exploration of its use in sustainable polymers would require collaboration between polymer chemists and materials scientists to synthesize and characterize the resulting materials, evaluating their mechanical and thermal properties. benicewiczgroup.com

The investigation of its photo- and electro-active properties would benefit from the expertise of physical chemists and physicists to perform detailed spectroscopic and electrochemical studies. Furthermore, the potential catalytic applications of metal complexes derived from this compound would bring together inorganic chemists and chemical engineers to design and optimize catalytic systems. unimi.ittcu.educnr.it Such interdisciplinary efforts are crucial for translating fundamental research on this compound into practical technologies.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Pyridin-4-yl)propane-1,3-diol, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving protection/deprotection strategies for hydroxyl groups and coupling reactions to introduce the pyridinyl moiety. For example, analogous diol derivatives (e.g., 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols) are synthesized via reductive amination, bromination, or nucleophilic substitution . Optimization may include solvent selection (e.g., THF for polar intermediates), temperature control to minimize side reactions, and catalytic systems (e.g., palladium for cross-coupling). Purity is ensured via column chromatography or recrystallization, as seen in liquid crystal precursor syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., diol hydroxyls at δ 1.5–2.5 ppm) and pyridinyl aromatic signals (δ 7.5–8.5 ppm).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry, as demonstrated in polymorphic diol derivatives .
  • FT-IR : Confirms hydroxyl (3200–3500 cm1^{-1}) and pyridine ring vibrations (1600–1500 cm1^{-1}).

Q. What safety protocols are essential when handling this compound in the lab?

Follow general diol safety guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Store in inert atmospheres to prevent oxidation.
  • Dispose of waste via certified chemical disposal services, as outlined for similar diols .

Advanced Research Questions

Q. How do steric and electronic effects of the pyridinyl group influence reactivity in nucleophilic reactions?

The pyridinyl nitrogen’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., alkylation). Steric hindrance from substituents on the pyridine ring can alter regioselectivity. Studies on lignin model compounds with fluorinated substituents show that electron-deficient aromatic systems accelerate side-chain cleavage under oxidative conditions . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. What computational methods predict the conformational stability of this compound in solvents?

  • Molecular Dynamics (MD) Simulations : Assess solvent interactions (e.g., hydrogen bonding in water vs. toluene).
  • Density Functional Theory (DFT) : Calculates energy minima for diol conformers and solvent-polarity effects on stability. For example, trans-4-alkylcyclohexyl diols exhibit distinct mesophase behaviors depending on substituent bulk, which can be extrapolated to pyridinyl analogs .

Q. How can contradictions in reported solubility data be resolved?

  • Standardized Solubility Assays : Conduct measurements under controlled pH, temperature, and ionic strength.
  • Hansen Solubility Parameters : Compare polarity profiles with structurally similar diols (e.g., 2-(trans-4-ethylcyclohexyl)propane-1,3-diol) to identify solvent compatibility .
  • Cross-validate using HPLC or gravimetric analysis to rule out impurities .

Q. What challenges arise in achieving enantiomeric purity, and what resolution techniques are effective?

Challenges include racemization during synthesis and low diastereomeric excess. Solutions:

  • Chiral Chromatography : Use cellulose-based columns for enantiomer separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps, as seen in amino-diol syntheses .
  • Crystallization-Induced Diastereomer Transformation : Resolve racemic mixtures using chiral resolving agents (e.g., tartaric acid) .

Q. How does polymorphism affect physicochemical properties, and what techniques identify polymorphic forms?

Polymorphs differ in melting points, solubility, and bioavailability. Characterization methods:

  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., crystalline vs. amorphous).
  • Powder X-ray Diffraction (PXRD) : Distinguishes lattice structures, as applied to 2-amino-2-(4-octylphenylethyl)propane-1,3-diol polymorphs .

Methodological Tables

Q. Table 1: Key Synthetic Steps for Analogous Diol Derivatives

StepReaction TypeConditionsReference
ProtectionAcetylationAc2_2O, pyridine, 0°C
CouplingSuzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_3, DME
DeprotectionAcid hydrolysisHCl/MeOH, reflux

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretation
1^1H NMRδ 4.2–4.5 (m, 2H, diol -OH)Hydrogen bonding network
13^13C NMRδ 150–155 ppm (pyridine C-N)Aromatic ring integrity
FT-IR3300 cm1^{-1} (broad, -OH stretch)Diol functionality

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.